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Compound of Interest

Compound Name: 2-(3-Nitro-benzylamino)-ethanol

CAS No.: 40172-07-4

Cat. No.: B3265074

Get Quote

Executive Summary
N-(3-nitrobenzyl)ethanolamine (MW 196.08 Da) is a critical intermediate in the synthesis of

energetic materials, pharmaceuticals, and corrosion inhibitors. Its analysis via Mass

Spectrometry (MS) presents unique challenges due to the competing fragmentation pathways

of the nitroaromatic moiety and the aliphatic amino-alcohol chain.

This guide provides an in-depth technical analysis of the fragmentation patterns of N-(3-

nitrobenzyl)ethanolamine using Electrospray Ionization (ESI) MS/MS. Unlike generic spectral

libraries, this document focuses on comparative differentiation, specifically distinguishing the

meta-isomer from its ortho- and para- analogs—a frequent requirement in impurity profiling and

metabolite identification.

Key Performance Indicators (KPIs) for Analysis:

Precursor Ion: [M+H]⁺ m/z 197.09

Primary Diagnostic Fragment:m/z 136.04 (3-nitrobenzyl cation)
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Differentiation Factor: Absence of the "Ortho Effect" (loss of •OH) characteristic of the 2-nitro

isomer.

Technical Deep Dive: Fragmentation Mechanics
The fragmentation of N-(3-nitrobenzyl)ethanolamine under Collision-Induced Dissociation (CID)

is governed by charge localization on the secondary amine nitrogen. The fragmentation tree

bifurcates into two dominant pathways: Benzylic Cleavage and Nitro-Group Elimination.

The Precursor State
Ionization: ESI+ (Positive Mode)[1]

Species: Protonated molecule

[2][3]

m/z: 197.0921 (Theoretical Exact Mass)

Pathway A: Benzylic C-N Cleavage (Dominant)
The most abundant fragment arises from the cleavage of the C-N bond between the benzyl

carbon and the ethanolamine nitrogen.

Mechanism: Inductive cleavage driven by the stability of the resulting benzyl cation.

Product: 3-nitrobenzyl cation (

).

m/z: 136.04.

Significance: This peak confirms the presence of the nitrobenzyl core but does not retain the

ethanolamine chain.

Pathway B: Small Neutral Losses
Loss of Water (

): The aliphatic hydroxyl group undergoes 1,2-elimination.
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Transition:m/z 197 → 179.

Loss of Formaldehyde (

): A less common rearrangement involving the terminal hydroxymethyl group.

Transition:m/z 197 → 167.

Pathway C: Nitro Group Degradation
Unlike the ortho isomer, the meta-nitro group does not interact sterically with the side chain.

Consequently, it follows standard nitroaromatic fragmentation:

Loss of •NO (Radical):m/z 197 → 167 (Radical cation, rare in ESI, more common in EI).

Loss of

:m/z 197 → 151.

Comparative Analysis: Isomer Differentiation
The core challenge in analyzing nitrobenzylamines is distinguishing the meta (3-nitro) isomer

from the ortho (2-nitro) and para (4-nitro) isomers. This section compares their performance in

MS/MS experiments.

Table 1: Comparative Fragmentation Fingerprints
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Feature
N-(3-

nitrobenzyl)ethanola

mine (Meta)

N-(2-

nitrobenzyl)ethanola

mine (Ortho)

N-

benzylethanolamine

(Non-nitro Analog)

Precursor [M+H]⁺ m/z 197 m/z 197 m/z 152

Dominant Fragment
136 (Nitrobenzyl

cation)
180 ([M+H-OH]⁺) 91 (Tropylium ion)

Mechanism Inductive Cleavage
Ortho Effect (H-

transfer)
Inductive Cleavage

Secondary Fragment 179 (Loss of H₂O)
136 (Nitrobenzyl

cation)
134 (Loss of H₂O)

Differentiation Key Absence of m/z 180 Presence of m/z 180
Shift in precursor

mass

The "Ortho Effect" Explained
In the 2-nitro (ortho) isomer, the nitro oxygen is spatially close to the benzylic hydrogens. This

proximity facilitates a specific rearrangement where an oxygen atom abstracts a hydrogen,

leading to the loss of a hydroxyl radical (•OH, 17 Da).

Result: A strong peak at m/z 180.

Meta-Isomer Behavior: The 3-nitro group is too distant for this interaction. Therefore, the

absence of the m/z 180 peak is the definitive confirmation of the meta- or para- isomer.

Visualization: Fragmentation Pathway[1][3][5][10]
[11]
The following diagram illustrates the competing fragmentation pathways for the protonated

precursor.
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Figure 1: Predicted ESI-MS/MS fragmentation tree for N-(3-nitrobenzyl)ethanolamine showing

major dissociation channels.

Experimental Protocol: Validated LC-MS/MS
Workflow
To replicate these results or validate the purity of your compound, follow this self-validating

protocol. This method is optimized for polar amines.

Sample Preparation
Stock Solution: Dissolve 1 mg of N-(3-nitrobenzyl)ethanolamine in 1 mL of Methanol (HPLC

grade).

Working Standard: Dilute to 1 µg/mL (1 ppm) in 50:50 Water:Methanol + 0.1% Formic Acid.

Why Formic Acid? It ensures complete protonation of the secondary amine (

), maximizing sensitivity in ESI+ mode.

LC Conditions (HILIC Mode)
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Column: Kinetex HILIC or equivalent (2.1 x 100 mm, 1.7 µm).

Reasoning: Small polar amines retain poorly on C18. HILIC provides superior retention

and peak shape.

Mobile Phase A: 10 mM Ammonium Formate in Water (pH 3.0).

Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

Gradient: 95% B to 50% B over 5 minutes.

MS Parameters (Triple Quadrupole)
Source: ESI Positive.[1]

Capillary Voltage: 3.5 kV.

Collision Energy (CE) Ramp:

Low CE (10-15 eV): Preserves [M+H]+ (197) and [M+H-H2O]+ (179).

High CE (25-35 eV): Maximizes generation of the diagnostic m/z 136 ion.

Self-Validation Step
Check: Monitor the ratio of m/z 136 to m/z 197.

Pass Criteria: If m/z 180 is present at >5% abundance relative to the base peak, the sample

is contaminated with the ortho-isomer.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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